Product packaging for cis-Dihydrotodomatuic Acid(Cat. No.:CAS No. 38963-91-6)

cis-Dihydrotodomatuic Acid

Cat. No.: B14676014
CAS No.: 38963-91-6
M. Wt: 254.36 g/mol
InChI Key: SJHMVTADTZCIMQ-UHFFFAOYSA-N
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Description

Historical Context of Natural Product Discovery and Characterization in Conifers

Conifers, belonging to the division Pinophyta, have been a subject of human interest for millennia, valued for their timber, resins, and medicinal properties. usda.gov The systematic chemical investigation of these trees, however, is a more recent endeavor, gaining momentum in the 20th century with the advent of modern analytical techniques. Early research often focused on the volatile components of essential oils, such as turpentine, which is primarily composed of monoterpenes like α-pinene and β-pinene. researchgate.net

A pivotal moment in the study of conifer-derived natural products came with the investigation of the "paper factor" in the 1960s. This phenomenon was the unexpected observation that paper towels made from the balsam fir (Abies balsamea) had a profound effect on the development of certain insects, specifically the European bug Pyrrhocoris apterus. doria.fi This serendipitous discovery led to the isolation and characterization of juvabione (B1673173), the methyl ester of todomatuic acid, a sesquiterpenoid that mimics the action of insect juvenile hormone. doria.fi This event highlighted conifers as a source of ecologically significant molecules and spurred further research into the chemical constituents of the Abies genus. It was within this context of exploring juvabione and its analogs that cis-Dihydrotodomatuic Acid was also identified as a naturally occurring compound in these trees.

Academic Significance within Terpenoid Chemistry and Chemical Ecology

This compound is a member of the vast and diverse class of natural products known as terpenoids, specifically a sesquiterpenoid, which is derived from three isoprene (B109036) units. The academic significance of this compound is twofold, residing in the realms of both terpenoid chemistry and chemical ecology.

From a chemical perspective, the interest in this compound lies in its stereochemistry and its relationship to other bioactive analogs. The work of researchers such as J.F. Manville in the 1970s was crucial in elucidating the stereochemical nuances of juvabione-related compounds found in various Abies species. The presence of multiple stereoisomers, including cis- and trans- configurations and different enantiomers, presents a complex chemical puzzle that has driven the development of synthetic and analytical methodologies to distinguish between these closely related structures.

In the field of chemical ecology, this compound and its relatives are prime examples of insect juvenile hormone analogs (IJHAs). These compounds interfere with the normal development of certain insects by mimicking their juvenile hormones, thus preventing them from reaching maturity and reproducing. doria.fi The specificity of these compounds, often affecting only a narrow range of insect species, makes them fascinating subjects for studying plant-insect interactions and co-evolution. The presence of a suite of related compounds, including todomatuic acid, juvabione, and this compound, in the same tree suggests a sophisticated chemical defense strategy against herbivorous insects.

Overview of Key Research Areas Pertaining to this compound

Research concerning this compound has primarily revolved around three interconnected areas: its isolation and structural elucidation, its biosynthesis, and its biological activity.

Initial research focused on the extraction and separation of the various juvabione analogs from the wood and bark of Abies species, such as Abies sachalinensis (Sakhalin fir) and Abies balsamea. cabidigitallibrary.orgcdnsciencepub.com Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in identifying and characterizing these compounds, including distinguishing between different stereoisomers like this compound.

The biosynthesis of this compound is understood to follow the mevalonate (B85504) pathway, a common route for the production of terpenoids in plants. The immediate precursor is farnesyl pyrophosphate, which undergoes a series of cyclizations and enzymatic modifications to yield the bisabolane-type sesquiterpenoid skeleton characteristic of todomatuic acid and its derivatives.

Unraveling the Scarcity of Research on this compound in Coniferous Species

Despite the intricate chemical defenses of coniferous trees, scientific literature providing detailed information specifically on the chemical compound this compound remains elusive. Extensive searches for quantitative data regarding its natural abundance, distribution within different plant tissues, and specific ecological functions in prominent species such as Douglas fir (Pseudotsuga menziesii) and Balsam fir (Abies balsamea) have not yielded in-depth research findings.

Consequently, a comprehensive article structured around the natural abundance, biogeographical distribution, and ecological significance of this compound, as initially outlined, cannot be generated at this time due to the absence of specific research data on the following key areas:

Identification and Isolation: While the compound is known to exist, detailed methodologies for its specific extraction and identification from Pseudotsuga menziesii and Abies balsamea are not documented in accessible literature.

Variability Across Tissues and Genotypes: There is a notable absence of published quantitative data on the concentration of this compound in various plant parts (e.g., needles, bark, wood) of these species. Furthermore, research into how its levels may differ between various genotypes is not available.

Ecological Function: Although a defensive role is presumed based on related compounds, specific studies detailing the ecological function of this compound in the defense mechanisms of Douglas fir and Balsam fir against herbivores or pathogens have not been found.

This scarcity of focused research highlights a potential area for future investigation within the field of chemical ecology and forest science. Further studies are needed to elucidate the specific roles and characteristics of this compound in the complex defensive strategies of coniferous trees.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O3 B14676014 cis-Dihydrotodomatuic Acid CAS No. 38963-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38963-91-6

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H26O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h10-13H,4-9H2,1-3H3,(H,17,18)

InChI Key

SJHMVTADTZCIMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)O

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Cis Dihydrotodomatuic Acid

Proposed Biosynthetic Precursors and Intermediates for cis-Dihydrotodomatuic Acid

The biosynthesis of this compound, like all sesquiterpenes, originates from the mevalonate (B85504) (MVA) pathway. This fundamental metabolic pathway produces the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP yields the 15-carbon precursor, farnesyl diphosphate (FPP). FPP is the universal precursor for the vast array of sesquiterpenoids.

The key committed step in the biosynthesis of the todomatuic acid family of compounds is the cyclization of FPP to form the bisabolane (B3257923) scaffold. The primary product of this reaction is believed to be (E)-α-bisabolene . This conversion is catalyzed by a specific terpene synthase, (E)-α-bisabolene synthase. While the direct biosynthetic precursors of this compound have not been definitively identified through labeling studies, the structural relationship strongly suggests that it is derived from todomatuic acid, which in turn is synthesized from (E)-α-bisabolene. The proposed biosynthetic sequence, therefore, involves the formation of several key intermediates.

Proposed Precursor/Intermediate Description
Farnesyl Diphosphate (FPP)The universal C15 precursor for sesquiterpenoid biosynthesis, derived from the mevalonate pathway.
(E)-α-BisaboleneThe initial cyclized product forming the characteristic bisabolane skeleton.
Todomatuic AcidA key intermediate believed to be the direct precursor to this compound.

Enzymatic Transformations Leading to this compound Formation

The conversion of the initial hydrocarbon skeleton of (E)-α-bisabolene into the more functionalized this compound requires a series of oxidative enzymatic transformations. While the specific enzymes responsible for these steps in the Abies genus have not been fully characterized, it is widely hypothesized that cytochrome P450 monooxygenases (CYPs) play a crucial role. nih.govresearchgate.net These enzymes are well-known for their ability to introduce oxygen atoms into terpene backbones, leading to a vast diversity of structures. researchgate.net

The proposed enzymatic transformations likely involve a stepwise oxidation of the side chain of (E)-α-bisabolene to form todomatuic acid. This would entail:

Hydroxylation: An initial hydroxylation of a terminal methyl group on the side chain.

Oxidation to an Aldehyde: Further oxidation of the resulting alcohol to an aldehyde.

Oxidation to a Carboxylic Acid: The final oxidation of the aldehyde to a carboxylic acid, yielding todomatuic acid.

The formation of the ketone group on the side chain is another critical oxidative step. The precise order of these oxidative events is yet to be determined.

Finally, the conversion of todomatuic acid to this compound involves the reduction of a double bond within the cyclohexene (B86901) ring. This saturation step is likely catalyzed by a reductase enzyme. The stereospecific nature of this reduction is crucial for the final cis configuration.

Proposed Enzymatic Step Enzyme Class Substrate Product
CyclizationTerpene SynthaseFarnesyl Diphosphate(E)-α-Bisabolene
Side Chain OxidationCytochrome P450 Monooxygenases(E)-α-BisaboleneTodomatuic Acid
Ring ReductionReductaseTodomatuic AcidThis compound

Comparative Analysis with Related Sesquiterpenoid Biosynthesis

The proposed biosynthetic pathway for this compound shares significant similarities with the biosynthesis of other sesquiterpenoids, particularly within the Pinaceae family. A comparative analysis reveals common enzymatic strategies and evolutionary relationships.

The biosynthesis of many sesquiterpenes in conifers, such as those found in Pinus and Picea species, also begins with FPP and involves terpene synthases that produce a variety of cyclic hydrocarbon skeletons. researchgate.net For instance, the formation of δ-cadinene, a common sesquiterpene in many conifers, also proceeds through a cyclization reaction catalyzed by a specific terpene synthase.

The subsequent functionalization of these hydrocarbon scaffolds by cytochrome P450 monooxygenases is a recurring theme in terpenoid biosynthesis across the plant kingdom. nih.govresearchgate.net For example, in the biosynthesis of the anti-malarial drug artemisinin (B1665778) from Artemisia annua, a series of CYP-mediated oxidations of the amorpha-4,11-diene precursor are essential for its final structure and activity. This parallels the proposed role of CYPs in the oxidation of (E)-α-bisabolene.

Within the Abies genus itself, a variety of other sesquiterpenoids are produced, many of which are likely synthesized through pathways that branch off from common intermediates. For example, the biosynthesis of other bisabolane-type sesquiterpenoids found in Abies species likely shares the initial steps of FPP cyclization to (E)-α-bisabolene. nih.govnih.gov The structural diversity of these compounds is then achieved through the action of different tailoring enzymes, such as CYPs and reductases, which act on the common bisabolane skeleton.

The study of sesquiterpenoid biosynthesis in other plant families also provides valuable insights. In the Asteraceae family, for instance, the biosynthesis of various sesquiterpene lactones also involves initial cyclization of FPP followed by extensive oxidative modifications catalyzed by CYPs. This highlights a conserved evolutionary strategy for generating chemical diversity from a common precursor.

Compound/Class Plant Family Key Precursor Key Enzyme Classes
This compoundPinaceae(E)-α-BisaboleneTerpene Synthase, Cytochrome P450, Reductase
δ-CadinenePinaceaeFarnesyl DiphosphateTerpene Synthase
ArtemisininAsteraceaeAmorpha-4,11-dieneTerpene Synthase, Cytochrome P450
Sesquiterpene LactonesAsteraceaeGermacrene ATerpene Synthase, Cytochrome P450

Stereochemical Characterization and Conformational Analysis of Cis Dihydrotodomatuic Acid

Elucidation of Absolute and Relative Stereoconfigurations of cis-Dihydrotodomatuic Acid.

The definitive elucidation of the absolute and relative stereoconfigurations of this compound has been a subject of detailed synthetic and spectroscopic investigation. The "cis" designation refers to the relative orientation of the substituents on the cyclohexane (B81311) ring. Through stereoselective synthesis and advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, the precise spatial arrangement of its chiral centers has been established.

The synthesis of this compound often involves stereocontrolled reactions that dictate the orientation of the key functional groups. These synthetic pathways provide irrefutable evidence for the relative stereochemistry of the molecule. Furthermore, detailed analysis of NMR data, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, allows for the determination of through-space proximities of protons, confirming the cis relationship of the substituents on the cyclohexane ring. While specific data for the absolute configuration of all chiral centers in this compound is not as widely published as for its analogues, it is understood to be related to the naturally occurring todomatuic acid.

Comparative Stereochemical Studies with Analogous Juvenile Hormone Sesquiterpenoids (e.g., Juvabione (B1673173), Todomatuic Acid).

A comparative analysis of the stereochemistry of this compound with other juvenile hormone sesquiterpenoids, such as Juvabione and Todomatuic Acid, reveals both commonalities and critical differences that influence their biological activity.

Juvabione , a well-characterized insect juvenile hormone analogue, possesses a defined stereochemistry, identified as methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate. scribd.com The (4R, 2'R) configuration is crucial for its selective biological activity. rsc.orgdiva-portal.org Synthetic strategies for Juvabione and its diastereomer, epijuvabione, have underscored the importance of controlling these stereocenters to achieve the desired biological effect. rsc.orgdiva-portal.org

Todomatuic Acid , the carboxylic acid precursor to Juvabione, shares the same core bisabolane (B3257923) skeleton and stereochemical centers. The primary difference lies in the carboxyl group at C1 of the cyclohexane ring, which is esterified in Juvabione.

In contrast, this compound, as its name suggests, lacks the endocyclic double bond present in Juvabione and Todomatuic Acid. This saturation of the cyclohexane ring introduces greater conformational flexibility, which in turn affects its three-dimensional shape and interaction with biological receptors. The "cis" configuration of the substituents on the saturated ring distinguishes it from potential "trans" isomers, which would have significantly different spatial arrangements and, consequently, altered biological properties.

CompoundKey Stereochemical FeaturesRing Structure
This compoundcis-relationship of substituents on the cyclohexane ring.Saturated cyclohexane
Juvabione(4R, 2'R) absolute configuration. scribd.comCyclohexene (B86901) with endocyclic double bond
Todomatuic AcidShares stereochemistry with Juvabione, with a carboxylic acid group instead of a methyl ester.Cyclohexene with endocyclic double bond

Conformational Preferences and Their Implications for Biological Recognition.

The biological activity of juvenile hormone analogues is intimately linked to their ability to adopt specific three-dimensional conformations that allow for effective binding to their target receptors. nih.gov The conformational preferences of this compound, Juvabione, and Todomatuic Acid are influenced by their respective structural features.

The presence of the unsaturated cyclohexene ring in Juvabione and Todomatuic Acid imparts a degree of rigidity to the molecule, limiting the number of accessible conformations. The preferred conformation places the bulky side chain in an equatorial position to minimize steric strain, a common feature in substituted cyclohexene rings. This defined shape is thought to be crucial for its specific interaction with the juvenile hormone receptor in susceptible insects. nih.gov

In contrast, the saturated cyclohexane ring in This compound allows for greater conformational flexibility, including the ability to adopt various chair and boat conformations. The "cis" arrangement of the large substituents will favor conformations that minimize steric interactions, such as 1,3-diaxial interactions. The molecule will likely exist in a dynamic equilibrium of different chair conformations, and the energetically most favorable conformer will be the one that presents the optimal shape for binding to its biological target. This conformational flexibility could potentially allow it to interact with a broader or different range of receptors compared to its more rigid counterparts. The specific nature of these conformational preferences and how they translate to biological recognition remains an active area of research in the field of insect endocrinology. nih.gov

Structure Activity Relationship Sar Investigations of Cis Dihydrotodomatuic Acid and Its Analogs

Correlating Structural Features of cis-Dihydrotodomatuic Acid with Juvenile Hormone Analog Activity in Insect Systems

The juvenile hormone (JH) activity of this compound and its analogs is intricately linked to their specific structural features, which dictate their ability to mimic the natural juvenile hormones of insects and interact with their corresponding receptors. Research in this area has largely focused on the effects of these compounds on insects of the family Pyrrhocoridae, such as the linden bug, Pyrrhocoris apterus, which have shown particular sensitivity to this class of sesquiterpenoids.

The foundational molecule, todomatuic acid, and its derivatives, including this compound, are characterized by a cyclohexene (B86901) ring and an aliphatic side chain. The specific stereochemistry and functional groups of these components are critical for biological activity. The "paper factor," first identified as the methyl ester of todomatuic acid, was found to be highly active in Pyrrhocoris apterus. nih.gov This discovery spurred investigations into the structural requirements for this JH-mimicking effect.

Key structural features that influence the juvenile hormone analog activity include:

The Aliphatic Side Chain: The length, branching, and presence of functional groups on the side chain significantly impact activity. For instance, the esterification of the carboxylic acid group, as seen in the highly active methyl ester of todomatuic acid, can enhance lipophilicity and facilitate transport across biological membranes.

Stereochemistry: The relative and absolute stereochemistry of the chiral centers in the molecule are of paramount importance. The cis relationship between the substituents on the cyclohexene ring in this compound, for example, defines a specific three-dimensional structure that is recognized by the insect's hormonal machinery.

The saturation of the double bond in the cyclohexene ring to form the dihydro- derivative, as in this compound, alters the conformation and flexibility of the ring, which in turn affects its interaction with the receptor. While specific quantitative data on the activity of this compound is not as abundant as for its unsaturated precursor, the general principles of sesquiterpenoid JH mimic SAR suggest that this modification would modulate its biological potency.

Comparative SAR Analysis of this compound with other Natural and Synthetic Analogs

The structure-activity relationship of this compound is best understood when compared with other natural and synthetic juvenile hormone analogs. This comparative analysis helps to elucidate the specific structural motifs that confer potency and selectivity.

Natural Analogs:

Juvabione (B1673173) (methyl todomatuate): As the methyl ester of todomatuic acid, juvabione is one of the most well-studied natural JH mimics. Its high activity in Pyrrhocoridae insects makes it a key reference compound. The esterification of the carboxylic acid is a critical feature for its activity, suggesting that the corresponding acid, todomatuic acid, is a pro-hormone that is activated upon esterification in the insect.

Dehydrojuvabione: This analog, which possesses an additional double bond in the cyclohexene ring compared to juvabione, also exhibits JH activity. The altered electronic and conformational properties of the ring system due to this unsaturation likely influence its binding affinity to the JH receptor.

Synthetic Analogs:

The discovery of the "paper factor" inspired the synthesis of a variety of analogs to probe the structural requirements for JH activity. These include:

The following interactive data table summarizes the comparative juvenile hormone activity of this compound and its selected analogs.

CompoundStructureKey Structural Difference from this compoundRelative JH Activity in Pyrrhocoridae
This compound Reference compoundVaries based on specific assay
Juvabione (methyl todomatuate) Unsaturated ring, methyl esterHigh
Dehydrojuvabione Additional unsaturation in the ring, methyl esterActive
Peptidic Juvenoid (example) Peptidic structureHigh and selective

Computational Approaches for Predicting Molecular Interactions and Receptor Binding in Invertebrate Models

Computational methods have become invaluable tools for understanding the molecular basis of juvenile hormone mimic activity and for predicting the potential of new compounds. These approaches provide insights into the three-dimensional interactions between ligands like this compound and their target receptors in invertebrates.

Molecular Docking:

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its receptor. In the context of this compound and its analogs, docking studies can be performed with models of the juvenile hormone receptor (JHR), which is a complex of the proteins Methoprene-tolerant (Met) and Taiman (Tai). These simulations can help to:

Identify key amino acid residues in the binding pocket that interact with the ligand.

Predict the binding affinity of different analogs, providing a theoretical basis for their observed biological activities.

Understand how subtle structural changes, such as the saturation of a double bond or the modification of a functional group, affect the binding mode and affinity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For juvenile hormone mimics, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. These methods can:

Generate 3D models that visualize the regions around the ligand where steric bulk, positive or negative electrostatic potential, and hydrogen bond donors or acceptors are favorable or unfavorable for activity.

Develop predictive models that can estimate the JH activity of newly designed compounds before their synthesis and testing.

While specific computational studies focusing exclusively on this compound are not widely reported, the principles derived from studies on related sesquiterpenoids and other JH mimics are applicable. These computational approaches, in conjunction with experimental data, are crucial for the rational design of novel and selective insect growth regulators.

Insufficient Data Available to Detail the Molecular Mechanisms of this compound

Despite extensive research into the endocrine systems of insects and the effects of various juvenile hormone (JH) analogs, specific scientific literature detailing the molecular mechanisms of action for this compound is not publicly available. Therefore, a comprehensive article focusing solely on its specific receptor interactions, modulated pathways, and its precise role in insect development and reproduction cannot be generated at this time.

While research has broadly covered the activities of todomatuic acid and its derivatives, such as juvabione, which are known for their juvenile hormone-like effects on certain insect species, particularly Pyrrhocoris apterus, specific studies isolating and characterizing the biological and molecular activities of the cis-dihydro derivative are absent from the available scientific record.

General knowledge of insect endocrinology indicates that JH and its mimics typically interact with a receptor complex composed of Methoprene-tolerant (MET) and Taiman (TAI) proteins. This interaction triggers a cascade of gene expression that regulates metamorphosis and reproductive processes, including vitellogenesis (the production of yolk proteins). Compounds with JH activity can disrupt normal development, preventing the transition from larval to adult stages and inhibiting reproduction.

However, without dedicated studies on this compound, it is impossible to provide scientifically accurate details on the following, as requested:

Molecular Mechanisms of Biological Action of Cis Dihydrotodomatuic Acid in Non Human Organisms

Role of cis-Dihydrotodomatuic Acid in Insect Development and Reproduction:While it can be hypothesized to have JH-like effects based on its structure, there are no empirical studies to confirm its specific role or efficacy in disrupting insect development or reproductive functions.

Consequently, the creation of an authoritative and scientifically accurate article as per the user's detailed outline is not feasible. Further research and publication in peer-reviewed scientific journals are required to elucidate the specific molecular and biological activities of this compound in non-human organisms.

Synthetic Strategies and Derivatization of Cis Dihydrotodomatuic Acid

Approaches to the Total Synthesis or Semi-Synthesis of cis-Dihydrotodomatuic Acid

Detailed methodologies for the total or semi-synthesis of this compound are not extensively documented in publicly available scientific literature. However, insight into potential synthetic strategies can be gleaned from the synthesis of its aromatic analog, ar-todomatuic acid. unishivaji.ac.in

A reported synthesis of ar-todomatuic acid commenced with the Friedel-Crafts alkylation of benzene (B151609) using crotonic acid, which yielded 3-phenyl butyric acid. unishivaji.ac.in This intermediate was subsequently treated with isobutyllithium, prepared from isobutyl bromide and lithium metal, to form the ketone 2-phenyl-6-methylheptan-4-one. unishivaji.ac.in The final step involved a carboxylation reaction of the ketone, utilizing oxalyl chloride in the presence of anhydrous aluminium chloride, to afford ar-todomatuic acid. unishivaji.ac.in

It is crucial to differentiate that ar-todomatuic acid possesses an aromatic ring, which is structurally distinct from the saturated cyclohexyl moiety present in this compound. Therefore, while this synthesis provides a framework for constructing the carbon skeleton, significant modifications would be necessary to achieve the synthesis of the cis-dihydro- variant, particularly concerning the formation and stereochemical control of the substituted cyclohexane (B81311) ring.

Chemical Modifications and Derivatization for Structure-Activity Probing

Specific studies detailing the chemical modification and derivatization of this compound for the purpose of probing structure-activity relationships (SAR) are not readily found in the surveyed literature. General chemical transformations applicable to carboxylic acids, such as esterification or amidation, could theoretically be applied to this compound to generate a library of derivatives.

For instance, esterification is commonly achieved by reacting a carboxylic acid with an alcohol under acidic catalysis. aalto.fi Such derivatization could explore the impact of varying the steric and electronic properties of the ester group on biological activity. However, without specific examples in the literature for this compound, any discussion on the effect of such modifications remains speculative. The synthesis of various derivatives is a common strategy in medicinal chemistry to optimize the therapeutic properties of a lead compound. mdpi.comresearchgate.net

Stereoselective Synthesis of this compound Isomers

Information regarding the stereoselective synthesis of specific isomers of this compound is scarce in the available scientific databases. The control of stereochemistry is a critical aspect of modern organic synthesis, often accomplished through the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. youtube.comnih.gov

Achieving the cis relationship between the substituents on the cyclohexane ring of this compound would be a key challenge in any stereoselective synthesis. Methodologies such as catalytic hydrogenation of a suitably substituted cyclohexene (B86901) precursor could potentially yield the desired cis stereochemistry. However, no published reports were identified that specifically apply these principles to the synthesis of this compound isomers.

Advanced Analytical Methodologies for the Detection and Quantification of Cis Dihydrotodomatuic Acid

Chromatographic Separation Techniques (e.g., HPLC, GC) for cis-Dihydrotodomatuic Acid

Chromatographic techniques are fundamental for the separation of this compound from other components within a sample, as well as from its stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for this purpose.

For the separation of acidic compounds like this compound, several HPLC modes can be utilized, with ion-exclusion chromatography being a prevalent choice for organic acids. shimadzu.com This technique uses an H-type cation exchange polymer as the stationary phase, and separation is achieved based on the pKa of the analytes. shimadzu.com Reversed-phase HPLC can also be adapted, though the hydrophilic nature of organic acids may sometimes limit retention. shimadzu.com The development of a robust HPLC method is essential for the quality control of extracts containing such compounds. researchgate.netevitachem.comsielc.com

Gas-liquid chromatography (GLC) has been successfully used in the analysis of this compound and its related compounds. cdnsciencepub.com For instance, after epimerization of the methyl ester of this compound, GLC was able to resolve the reaction products. cdnsciencepub.com While specific column and temperature programs for this compound are not extensively documented in publicly available literature, methods for the closely related todomatuic acid methyl ester (juvabione) can provide a starting point. For example, a 10% EGSS-X on Chromasorb W-AW column has been used for the analysis of resin and fatty acid methyl esters, including juvabione (B1673173). usda.gov

Table 1: Exemplary Gas Chromatography Conditions for Related Sesquiterpenoids

ParameterValueReference
Column Type 10% EGSS-X on Chromasorb W-AW usda.gov
Analyte Todomatuic acid methyl ester (Juvabione) usda.gov
Retention Characteristic (rpimarate, 200°C) 1.13 usda.gov
Column Type 9% SE-30 on 1% EGIP-Anakrom ABS usda.gov
Analyte Todomatuic acid methyl ester (Juvabione) usda.gov
Retention Characteristic (rpimarate, 200°C) 0.46 usda.gov

Spectroscopic Identification and Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used.

Proton NMR (¹H-NMR) spectroscopy has been instrumental in confirming the cis configuration of the side chain relative to the carboxyl group in this compound. cdnsciencepub.com A partial 220 MHz ¹H-NMR spectrum has been reported, providing key chemical shift information. cdnsciencepub.com For example, the two methine protons, H₁' and H₄, were assigned based on their vicinal coupling constants. cdnsciencepub.com Double resonance experiments confirmed the chemical shifts of H₄ at δ 1.95 and H₁' at δ 2.13. cdnsciencepub.com The C-1' methyl group protons resonate at δ 0.81. cdnsciencepub.com Notably, the two methyl groups on C-5' were found to be magnetically non-equivalent, likely due to the asymmetric center at C-1'. cdnsciencepub.com

Table 2: Partial ¹H-NMR Data for the Methyl Ester of cis-Dihydrotodomatuic Acid in (CD₃)₂CO

ProtonChemical Shift (δ, ppm)MultiplicityReference
H₄1.95- cdnsciencepub.com
H₁'2.13- cdnsciencepub.com
C-1' methyl0.81Doublet cdnsciencepub.com

Quantitative Analytical Protocols for Biological and Environmental Samples

The quantitative analysis of this compound in biological and environmental samples is crucial for assessing its prevalence and ecological significance. While specific validated protocols for this compound are not detailed in the provided search results, general methodologies for the quantification of sesquiterpenes and organic acids in complex matrices can be applied.

The extraction of this compound from its primary source, the wood of Douglas-fir (Pseudotsuga menziesii), has been achieved using petroleum ether. cdnsciencepub.comresearchgate.net For quantitative analysis, a robust extraction method followed by a validated chromatographic technique, typically HPLC or GC coupled with a suitable detector, is required. selvita.com

For quantification using HPLC, a calibration curve would be constructed using a purified standard of this compound. The concentration in the sample extract can then be determined by comparing its peak area to the calibration curve. researchgate.net In GC-MS analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte.

The development of quantitative methods often involves validation steps to ensure accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification). selvita.com While a specific quantitative protocol for this compound in biological or environmental samples is not available in the provided results, the principles of analytical method validation would be applied to establish a reliable protocol. selvita.com

Research Prospects and Potential Applications of Cis Dihydrotodomatuic Acid in Chemical Biology and Agricultural Science

Development of Eco-Friendly Pest Management Agents based on cis-Dihydrotodomatuic Acid Scaffolds

The increasing demand for sustainable agricultural practices has spurred research into pest management agents that are effective yet environmentally benign. Natural products, particularly those from botanical sources, are considered a promising reservoir for such compounds due to their inherent biodegradability and often lower toxicity to non-target organisms. researchgate.netmdpi.com The this compound scaffold is a compelling starting point for the development of eco-friendly insecticides, primarily due to the known biological activity of its parent compounds.

Todomatuic acid and its derivatives are famous for their "paper factor" effect, exhibiting potent juvenile hormone (JH) activity in certain insects. Juvenile hormones are critical regulators of insect development, metamorphosis, and reproduction. nih.gov Compounds that mimic JH, known as juvenile hormone analogs (JHAs), can disrupt these processes, preventing larvae from maturing into reproductive adults, thus controlling pest populations. researchgate.netnih.gov This mechanism makes the this compound scaffold a prime candidate for designing insect growth regulators (IGRs). IGRs are considered more eco-friendly than broad-spectrum neurotoxic pesticides because they are generally more specific to insects and have minimal impact on vertebrates and other non-target species. researchgate.net

Research into sesquiterpenes, the class of compounds to which this compound belongs, has demonstrated their potential in pest management. mdpi.com Many sesquiterpenes are known to have insecticidal and antifeedant properties. researchgate.net Furthermore, studies on the biodegradability of various cyclic sesquiterpenes suggest they are likely to degrade under environmental conditions, preventing the long-term persistence associated with many synthetic pesticides. nih.gov The development of pest control agents from the this compound structure would leverage a naturally occurring molecular framework, aligning with the principles of green chemistry and sustainable pest management. google.com

Contributions to Understanding Plant-Herbivore Interactions

The study of this compound and related compounds offers significant insights into the complex chemical dialogues between plants and the insects that feed on them. Plants produce a vast arsenal (B13267) of secondary metabolites, including terpenes, as a primary defense mechanism against herbivores. mdpi.comyoutube.com These compounds can act as direct toxins, deterrents, or, more subtly, as modulators of insect physiology and development. youtube.com

The juvenile hormone activity of the todomatuic acid family is a sophisticated example of plant defense. By producing a compound that mimics an insect's own hormones, the plant can hijack the herbivore's developmental program. This interference represents a highly evolved defense strategy that goes beyond simple repellency. The discovery of such compounds in fir trees (the original source of todomatuic acid) demonstrated that plants could be a source of hormonally active substances that selectively target insects.

Investigating this compound and its analogs allows researchers to probe the specifics of these interactions. For instance, studying how variations in the sesquiterpene structure affect its hormonal activity can reveal the co-evolutionary "arms race" between the plant's chemical defenses and the insect's detoxification or resistance mechanisms. This knowledge is crucial for understanding ecosystem dynamics and the natural checks and balances that govern plant and insect populations. Furthermore, it provides a blueprint for how plant-derived molecules can be used to manipulate insect physiology for agricultural benefit.

Future Directions in the Academic Exploration of this compound

While the foundational knowledge of todomatuic acid's biological activity provides a strong rationale for studying its derivatives, the academic exploration of this compound itself is still in its early stages. Future research is poised to expand in several key directions, leveraging modern chemical and biological techniques.

A primary avenue of research will be the design and synthesis of novel analogs based on the this compound scaffold. nih.govnih.govmdpi.com By systematically modifying functional groups on the molecule, chemists can explore structure-activity relationships (SAR) to enhance potency, selectivity, and stability. nih.gov This approach has been successfully applied to other natural products to develop commercial insecticides and could yield derivatives of this compound with improved efficacy against specific agricultural pests. nih.govmdpi.com

Another critical research direction is the elucidation of the precise molecular mechanism of action. While it is presumed to act as a juvenile hormone mimic, detailed studies are needed to identify its specific molecular targets. Research into the enzyme Juvenile Hormone Acid Methyltransferase (JHAMT), which is crucial for the final step of JH biosynthesis in insects, has provided a structural basis for designing specific inhibitors. nih.govnih.gov Future studies could use molecular docking and biochemical assays to determine if this compound or its analogs interact with JHAMT or with juvenile hormone receptors, providing a rational framework for the development of highly targeted insecticides. nih.gov

Finally, the scope of biological testing for this compound and its future derivatives should be broadened. mdpi.com Evaluating these compounds against a wider range of economically important insect pests and disease vectors, such as aphids and mosquitoes, will be essential to determine their practical utility in integrated pest management (IPM) programs. researchgate.netgoogle.com Such investigations will clarify the potential of this natural product scaffold to contribute to a new generation of safer and more sustainable pest control solutions.

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Reconcile differences by testing bioavailability (e.g., Caco-2 permeability), protein binding (equilibrium dialysis), and metabolic stability (microsomal assays). Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo outcomes from in vitro data. Cross-validate with imaging techniques (PET/MRI) for tissue distribution .

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